![molecular formula C8H15NO2S2 B6341702 2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1214690-99-9](/img/structure/B6341702.png)
2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C8H15NO2S2 . It is a type of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of thiazolidines, such as “this compound”, is often achieved through the reaction of 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable under physiological conditions . The reaction does not require any catalyst and offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazolidine ring, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances its pharmacological properties .Chemical Reactions Analysis
Thiazolidines, like “this compound”, can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols and aldehydes to form a thiazolidine product . This reaction is fast and does not require any catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 221.34 . It is a powder at room temperature . The melting point is between 168-169 degrees Celsius .科学的研究の応用
Synthesis and Biological Activities
Thiazolidine motifs are crucial in bridging organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates. The presence of sulfur in these compounds enhances their pharmacological properties, leading to their use in synthesizing valuable organic combinations. Thiazolidine derivatives demonstrate various biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Innovative synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. These compounds are pivotal in probe design and developing multifunctional drugs (Sahiba et al., 2020).
Antioxidant and Anti-inflammatory Agents
Recent research has focused on developing alternative antioxidant and anti-inflammatory agents, with many benzofused thiazole analogues used as lead molecules for therapeutic agent design. The synthesized benzofused thiazole derivatives have been evaluated for in vitro antioxidant and anti-inflammatory activities, indicating the potential for new anti-inflammatory and antioxidant agents. These findings suggest that benzofused thiazole derivatives could serve as templates for evaluating new anti-inflammatory agents (Raut et al., 2020).
Anticancer Activities
The rhodanine core, a subtype of thiazolidin-4-ones, displays a broad spectrum of biological activity, including anticancer properties. Recent studies over the last decade have analyzed the anticancer features of rhodanines, focusing on the structure–activity relationship of rhodanine derivatives and some of the molecular targets. This information could benefit the design of new, effective small molecules with anticancer potential among rhodanine derivatives or related heterocycles (Szczepański et al., 2022).
PTP 1B Inhibitors for T2DM
2,4-Thiazolidinedione (TZD) scaffolds have been explored for discovering novel molecules to manage several diseases, including type 2 diabetes mellitus (T2DM). PTP 1B acts as a negative regulator of the insulin signaling cascade, and its inhibition can abolish insulin resistance associated with T2DM. The journey from 2012 to 2018 of TZDs as PTP 1B inhibitors has been focused, with insights into amendments in the structural framework of TZD scaffold to optimize/design potential PTP 1B inhibitors (Verma et al., 2019).
Safety and Hazards
The safety information available indicates that this compound may pose some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
将来の方向性
Thiazolidine motifs, such as “2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid”, have been the subject of significant research interest due to their diverse biological activities . Future research may focus on developing new synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity . Additionally, the design of next-generation drug candidates based on these motifs is a promising area of study .
特性
IUPAC Name |
2-(2-methylsulfanylpropyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S2/c1-5(12-2)3-7-9-6(4-13-7)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMAVZQHKAIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1NC(CS1)C(=O)O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


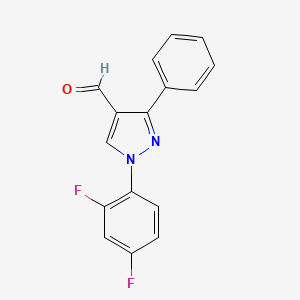
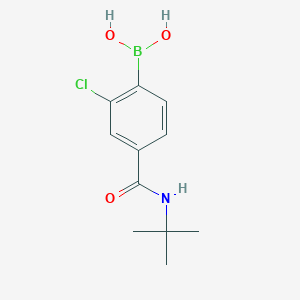

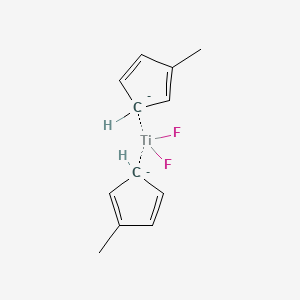
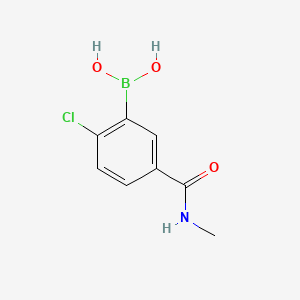
![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
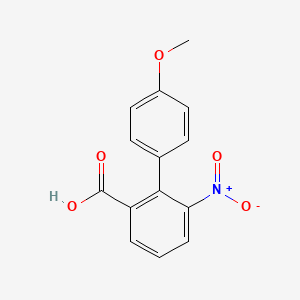
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)

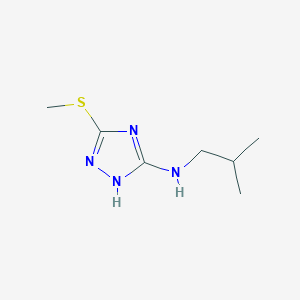
![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)